AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2
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Overview
Description
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 is a synthetic peptide known for its role as an inhibitor of matrix metalloproteinase-3 (MMP-3). This compound is significant in biochemical research due to its ability to modulate enzymatic activity, which is crucial in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated peptide synthesizers to enhance efficiency and yield. The process is scaled up by optimizing reaction conditions and using high-purity reagents to ensure the quality of the final product .
Types of Reactions:
Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can affect the peptide’s conformation and activity.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where specific amino acids are replaced with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or air oxidation under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under aqueous conditions.
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt in SPPS.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates the role of MMP-3 in tissue remodeling, inflammation, and cancer metastasis.
Medicine: Potential therapeutic agent for diseases involving excessive MMP-3 activity, such as arthritis and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2 exerts its effects by inhibiting the activity of matrix metalloproteinase-3 (MMP-3). The peptide binds to the active site of MMP-3, preventing the enzyme from interacting with its natural substrates. This inhibition modulates the degradation of extracellular matrix components, thereby influencing processes like tissue remodeling and inflammation .
Comparison with Similar Compounds
AC-ARG-CYS-GLY-VAL-PRO-ASP-NH2: Inhibits MMP-3 with high specificity.
This compound Analogues: Modified versions with substitutions at specific amino acid positions to enhance stability or activity.
Other MMP Inhibitors: Compounds like batimastat and marimastat, which inhibit a broader range of MMPs.
Uniqueness: this compound is unique due to its high specificity for MMP-3, making it a valuable tool for studying the enzyme’s role in various biological processes. Its structure allows for targeted inhibition, reducing off-target effects compared to broader-spectrum MMP inhibitors.
Properties
CAS No. |
158841-76-0 |
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Molecular Formula |
C27H46N10O9S |
Molecular Weight |
686.78 |
Origin of Product |
United States |
Q1: How does Ac-Arg-Cys-Gly-Val-Pro-Asp-NH2 influence MMP-3 activity and what are the downstream consequences?
A: this compound functions as a peptide inhibitor specifically targeting MMP-3. [] This inhibition leads to a reduction in MMP-3-mediated plasminogen degradation. Typically, MMP-3 degrades plasminogen into microplasminogen and angiostatin-like fragments, which in turn, influence the invasion capacity of cancer cells. By inhibiting this process, this compound indirectly limits the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of the extracellular matrix component laminin. This ultimately hinders the invasive potential of MDA-MB-231 breast cancer cells. []
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